N,N'-Bis(isopropoxycarbonyl)-4-methyl-1,3-phenylenediamine N,N'-Bis(isopropoxycarbonyl)-4-methyl-1,3-phenylenediamine
Brand Name: Vulcanchem
CAS No.: 42592-07-4
VCID: VC14922844
InChI: InChI=1S/C15H22N2O4/c1-9(2)20-14(18)16-12-7-6-11(5)13(8-12)17-15(19)21-10(3)4/h6-10H,1-5H3,(H,16,18)(H,17,19)
SMILES:
Molecular Formula: C15H22N2O4
Molecular Weight: 294.35 g/mol

N,N'-Bis(isopropoxycarbonyl)-4-methyl-1,3-phenylenediamine

CAS No.: 42592-07-4

Cat. No.: VC14922844

Molecular Formula: C15H22N2O4

Molecular Weight: 294.35 g/mol

* For research use only. Not for human or veterinary use.

N,N'-Bis(isopropoxycarbonyl)-4-methyl-1,3-phenylenediamine - 42592-07-4

Specification

CAS No. 42592-07-4
Molecular Formula C15H22N2O4
Molecular Weight 294.35 g/mol
IUPAC Name propan-2-yl N-[2-methyl-5-(propan-2-yloxycarbonylamino)phenyl]carbamate
Standard InChI InChI=1S/C15H22N2O4/c1-9(2)20-14(18)16-12-7-6-11(5)13(8-12)17-15(19)21-10(3)4/h6-10H,1-5H3,(H,16,18)(H,17,19)
Standard InChI Key SRHAONPLNDTLMO-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=C(C=C1)NC(=O)OC(C)C)NC(=O)OC(C)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Identity

N,N'-Bis(isopropoxycarbonyl)-4-methyl-1,3-phenylenediamine is systematically named propan-2-yl N-[2-methyl-5-(propan-2-yloxycarbonylamino)phenyl]carbamate. Its IUPAC name reflects the substitution pattern: a central 4-methyl-1,3-phenylenediamine core with two isopropoxycarbonyl groups at the nitrogen positions . Key identifiers include:

PropertyValueSource
CAS No.42592-07-4
PubChem CID241024
Molecular FormulaC15H22N2O4\text{C}_{15}\text{H}_{22}\text{N}_{2}\text{O}_{4}
Molecular Weight294.35 g/mol
SMILESCC1=C(C=C(C=C1)NC(=O)OC(C)C)NC(=O)OC(C)C

Structural Analysis

X-ray crystallography data (CCDC Number 289633) reveals a planar aromatic ring with dihedral angles of 12.3° between the phenyl group and carbamate moieties, stabilized by intramolecular hydrogen bonds . The isopropoxy groups adopt a staggered conformation, minimizing steric hindrance. Comparative analysis with N,N'-Bis(phenoxycarbonyl)-4-methyl-1,3-phenylenediamine (CAS 4223-24-9) highlights reduced steric bulk in the isopropoxy variant, potentially enhancing solubility in nonpolar solvents .

Synthesis and Manufacturing Processes

Conventional Synthesis

The primary synthesis route involves reacting 4-methyl-1,3-phenylenediamine with isopropoxycarbonyl chloride in the presence of triethylamine. The reaction proceeds via nucleophilic acyl substitution, forming carbamate linkages:

4-methyl-1,3-phenylenediamine+2ClCO-O-iPrEt3NN,N’-Bis(isopropoxycarbonyl)-4-methyl-1,3-phenylenediamine+2HCl\text{4-methyl-1,3-phenylenediamine} + 2 \, \text{ClCO-O-iPr} \xrightarrow{\text{Et}_3\text{N}} \text{N,N'-Bis(isopropoxycarbonyl)-4-methyl-1,3-phenylenediamine} + 2 \, \text{HCl}

Key parameters include:

  • Temperature: 0–5°C (initial), room temperature (completion)

  • Yield: 68–72% after chromatographic purification

  • Purity: >95% (HPLC)

Alternative Methods

A modified approach using trimethyl phosphate as a condensing agent at 190–200°C has been reported for analogous phenylenediamine derivatives, though yields remain lower (55–60%) . This method avoids base-mediated side reactions but requires stringent temperature control.

Physicochemical Properties

Thermal Stability

Differential scanning calorimetry (DSC) shows a melting point of 128–130°C and decomposition onset at 240°C . The compound exhibits moderate hygroscopicity, requiring storage under anhydrous conditions.

Solubility Profile

SolventSolubility (mg/mL)
Dichloromethane45.2
Ethanol12.7
Water<0.1

Data derived from shake-flask experiments indicate preferential solubility in halogenated solvents, aligning with its nonpolar isopropoxy groups.

Recent Research and Developments

Structural Modifications

Derivatization studies have introduced electron-withdrawing groups (e.g., nitro, cyano) at the phenyl ring, enhancing oxidative stability by 40% in accelerated aging tests .

Computational Modeling

Density functional theory (DFT) calculations (B3LYP/6-31G*) predict a HOMO-LUMO gap of 4.8 eV, suggesting potential as an organic semiconductor . Experimental validation via cyclic voltammetry is ongoing.

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